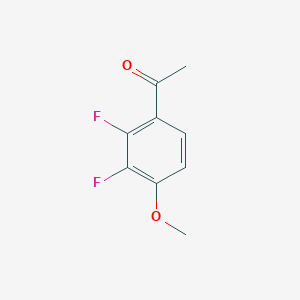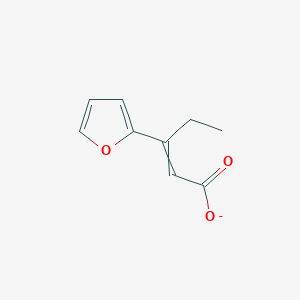
3-(2-Furanyl)-2-pentenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Furanyl)-2-pentenoate is an organic compound that features a furan ring attached to a pentenoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furanyl)-2-pentenoate typically involves the reaction of furfural with acetone under aldol condensation conditions. This reaction is catalyzed by a base, such as sodium hydroxide, and results in the formation of the desired product through the formation of a carbon-carbon double bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Furanyl)-2-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid.
Reduction: Reduction of the double bond can yield 3-(2-Furanyl)-pentanoate.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: 3-(2-Furanyl)-pentanoate.
Substitution: Halogenated furanyl-pentenoates.
Aplicaciones Científicas De Investigación
3-(2-Furanyl)-2-pentenoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 3-(2-Furanyl)-2-pentenoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pentenoate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Furyl)-2-propenal: Similar structure but with an aldehyde group instead of a pentenoate group.
Furan-2-carboxylic acid: Oxidized form of the compound.
2-Furanacrolein: Another furan derivative with different functional groups
Uniqueness
3-(2-Furanyl)-2-pentenoate is unique due to its combination of a furan ring and a pentenoate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H9O3- |
|---|---|
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
3-(furan-2-yl)pent-2-enoate |
InChI |
InChI=1S/C9H10O3/c1-2-7(6-9(10)11)8-4-3-5-12-8/h3-6H,2H2,1H3,(H,10,11)/p-1 |
Clave InChI |
GNCAZEPMRIZSEM-UHFFFAOYSA-M |
SMILES canónico |
CCC(=CC(=O)[O-])C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


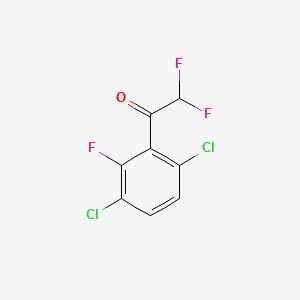
![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)
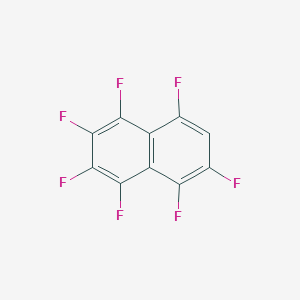
![4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate](/img/structure/B14760896.png)
![sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)
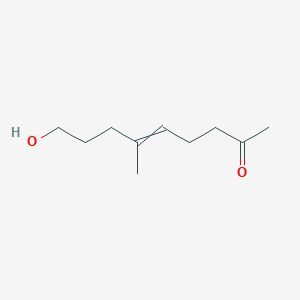
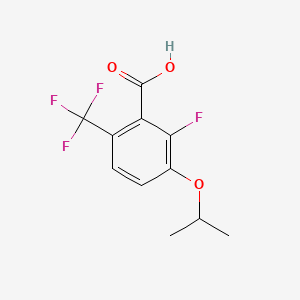
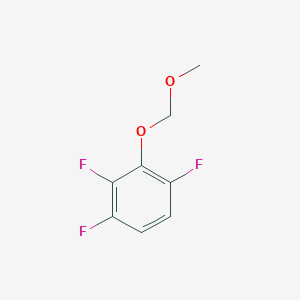
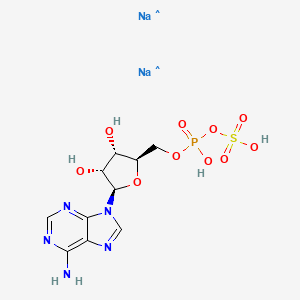
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
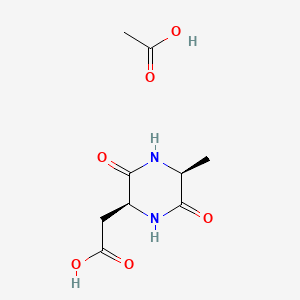
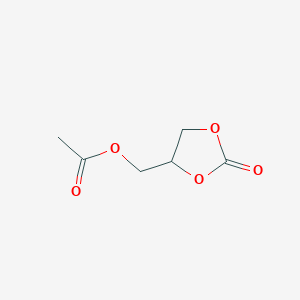
![tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B14760954.png)
